N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Description
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H15N5O5S2 and its molecular weight is 433.46. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds featuring thiadiazole scaffolds, similar to the core structure of the compound , have been synthesized and evaluated for their biological activities. For example, benzimidazole derivatives bearing acidic heterocycles, including thiadiazole rings, have demonstrated angiotensin II receptor antagonistic activities, showcasing their potential as cardiovascular therapeutics (Kohara et al., 1996). This suggests that compounds with thiadiazole components might be explored for similar pharmacological targets.
Anticancer Evaluation
Furthermore, Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for anticancer activity, demonstrating promising efficacy against various human cancer cell lines (Tiwari et al., 2017). This indicates the potential for compounds with thiadiazole and benzamide functionalities to serve as leads in the development of new anticancer agents.
Novel Synthesis Methods
In addition to biological activities, research has also focused on developing novel synthesis methods for thiadiazole derivatives. For instance, the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides represents a significant advancement in the efficient preparation of these compounds (Takikawa et al., 1985). This highlights the continuous interest in refining synthetic routes to access structurally complex thiadiazole derivatives for further scientific study.
properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S2/c1-9-4-11(22-27-9)15(24)19-16-20-21-17(29-16)28-7-14(23)18-6-10-2-3-12-13(5-10)26-8-25-12/h2-5H,6-8H2,1H3,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSVSGZAWSWMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide |
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